Pazufloxacin is a synthetic fluoroquinolone antibiotic characterized by its chemical formula and a molecular weight of approximately 318.304 g/mol. It is primarily recognized for its bactericidal properties, particularly against gram-negative and gram-positive bacteria, including strains resistant to other antibiotics such as cephalosporins and carbapenems . Pazufloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription, thus preventing bacterial proliferation .
Pazufloxacin exhibits a broad spectrum of antibacterial activity. Its mechanism involves the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA supercoiling and replication . This action leads to the bactericidal effect observed in both laboratory and clinical settings. Additionally, Pazufloxacin has shown effectiveness against various strains of bacteria that are resistant to other common antibiotics, making it a valuable option in treating complicated infections .
The synthesis of Pazufloxacin typically involves several steps starting from simpler organic compounds. While specific proprietary methods may vary among pharmaceutical manufacturers, common approaches include:
The detailed synthetic pathways are often proprietary but generally follow established organic synthesis protocols for fluoroquinolones.
Pazufloxacin is primarily used in clinical settings as an injectable antibiotic for treating various infections, including:
It is administered intravenously, with dosages typically ranging from 300 mg to 500 mg based on patient condition and severity of infection .
Interaction studies have revealed that Pazufloxacin can engage in complex interactions with biomolecules. For instance, it has been shown to induce photosensitive damage to proteins such as lysozyme, where it interacts through electron transfer mechanisms . Additionally, studies indicate that certain antioxidants like ferulic acid can mitigate these damaging effects by scavenging reactive species generated during photo
Pazufloxacin shares structural and functional similarities with several other fluoroquinolone antibiotics. Here are some notable comparisons:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ciprofloxacin | Broad-spectrum activity; commonly used | Higher resistance rates in some bacterial strains |
| Levofloxacin | Enhanced activity against gram-positive bacteria | Higher bioavailability compared to Pazufloxacin |
| Moxifloxacin | Effective against anaerobic bacteria | Broader spectrum including atypical pathogens |
| Norfloxacin | Primarily used for urinary tract infections | Less effective against resistant strains compared to Pazufloxacin |
Pazufloxacin's unique position arises from its potency against antibiotic-resistant bacteria, making it a crucial option in modern antimicrobial therapy .
The synthetic approaches to fluoroquinolone derivatives, including pazufloxacin, have evolved significantly since their initial development. Traditional synthetic routes typically begin with fundamental aromatic precursors and employ well-established organic transformations to construct the characteristic quinolone scaffold [1].
The most widely utilized traditional synthetic methodologies for fluoroquinolone derivatives include several key approaches. The Conrad-Limpach-Knorr reaction represents one of the foundational methods, involving the reaction of aniline derivatives with beta-ketoesters under elevated temperatures to form the quinolone core structure [1]. This methodology utilizes heating to approximately 250°C to promote intramolecular cyclization, leading to the formation of 4-quinolone derivatives. Conversely, under specific conditions involving temperatures above 100°C in the presence of strong acids, the formation of 2-quinolone derivatives is favored [1].
Another significant traditional approach is the Doebner multicomponent reaction, which provides access to quinolone derivatives through the combination of aniline starting materials with appropriate carbonyl compounds and activated methylene reagents [1]. This methodology offers the advantage of constructing the quinolone framework through a single synthetic transformation, though it requires careful optimization of reaction conditions to achieve satisfactory yields.
The Gould-Jacobs reaction represents another classical approach, involving the reaction of aniline derivatives with acyl malonic acid esters or alkoxymethyl malonic acid esters to form quinolone derivatives [1]. This transformation proceeds through Michael addition followed by cyclization under alkaline conditions, providing access to various substituted quinolone derivatives.
The pyridoxazine ring formation represents a critical component of the traditional synthesis, achieved through a five-step process involving ketoester formation and pyridoxazine annulation [3]. This traditional methodology, while providing access to the desired compound, suffers from relatively low overall yields and extended reaction times, making it less suitable for large-scale industrial production.
The optimization of pazufloxacin mesylate synthesis has focused extensively on improving the nucleophilic substitution and cyclization steps, which represent critical transformations in the overall synthetic sequence [4]. The nucleophilic substitution strategy begins with (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] [2] [5]benzoxazine-6-carboxylate as the starting material [4].
The nucleophilic substitution reaction involves the displacement of fluorine atoms with appropriate nucleophiles, particularly piperazine derivatives, under carefully controlled conditions [4]. This transformation requires precise optimization of reaction parameters to achieve high yields and minimize side reactions. The reaction typically proceeds through an aromatic nucleophilic substitution mechanism, where the electron-withdrawing nature of the fluorine substituents and the carbonyl groups facilitates nucleophilic attack [6].
The cyclization strategy employed in the optimized synthesis involves the formation of the characteristic benzoxazine ring system through intramolecular cyclization reactions [4]. This process requires careful control of reaction conditions, including temperature, solvent selection, and catalyst choice, to ensure efficient ring formation while avoiding competing side reactions [7].
Recent advances in cyclization methodologies have demonstrated the effectiveness of metal-catalyzed approaches for constructing benzoxazine ring systems. For instance, yttrium triflate-catalyzed cyclization reactions have been shown to provide excellent yields for the formation of benzoxazine scaffolds from appropriate precursors [8]. These methodologies offer improved selectivity and reduced reaction times compared to traditional thermal cyclization approaches.
The optimization of nucleophilic substitution reactions has also benefited from the development of improved reaction conditions and catalyst systems. The use of phase transfer catalysts, such as tetrabutylammonium salts, has been shown to significantly enhance reaction rates and yields in fluoroquinolone synthesis [2]. These catalysts facilitate the transfer of ionic species between aqueous and organic phases, improving the efficiency of nucleophilic substitution reactions.
The Hofmann degradation represents a crucial transformation in the optimized synthesis of pazufloxacin mesylate, involving the conversion of amide intermediates to the corresponding primary amines [4] [9]. This reaction, also known as the Hofmann rearrangement, involves the oxidation of primary amides to form isocyanate intermediates, which subsequently undergo hydrolysis to yield primary amines with one less carbon atom [9].
The mechanism of the Hofmann degradation proceeds through several distinct steps. Initially, the amide substrate undergoes N-bromination in the presence of bromine and base to form an N-bromoamide intermediate [9]. Subsequent deprotonation of the remaining amide proton generates a bromoamide anion, which undergoes rearrangement as the alkyl group migrates from the carbonyl carbon to nitrogen while the bromide ion departs [9]. This rearrangement yields an isocyanate intermediate, which is then hydrolyzed to form the desired primary amine product [9].
In the context of pazufloxacin synthesis, the Hofmann degradation has been optimized through the use of improved reagent systems and reaction conditions [10]. Recent developments have focused on the use of environmentally benign oxidants, such as oxone in combination with halide salts, to generate the necessary N-halogenated intermediates [10]. This approach offers significant advantages over traditional methods, including reduced toxicity and improved atom economy.
The salification process represents the final step in pazufloxacin mesylate synthesis, involving the conversion of the free base to the corresponding mesylate salt [4]. This transformation is achieved through the reaction of pazufloxacin with methanesulfonic acid under controlled conditions [4]. The mesylate salt formation is critical for achieving the desired pharmaceutical properties, including improved solubility and stability [11].
The optimization of the salification process has focused on achieving high purity and yield while minimizing impurity formation. The reaction conditions, including solvent selection, temperature control, and reagent stoichiometry, must be carefully optimized to ensure efficient salt formation [12]. The resulting pazufloxacin mesylate typically exhibits a purity of greater than 98% as determined by high-performance liquid chromatography analysis [12].
The optimization of reaction conditions for pazufloxacin synthesis has yielded significant improvements in both efficiency and yield compared to traditional methodologies [2] [4]. Comprehensive analysis of reaction parameters has revealed critical relationships between temperature, time, and yield that are essential for industrial-scale production.
Temperature optimization studies have demonstrated that the reaction temperature range of 130-150°C provides optimal conditions for the key synthetic transformations [2]. At temperatures below this range, reaction rates are significantly reduced, leading to incomplete conversions and extended reaction times. Conversely, temperatures exceeding 150°C can lead to increased side reactions and product degradation, resulting in reduced yields and increased impurity formation.
The reaction time optimization has achieved remarkable improvements, with the total synthesis time reduced from 53 hours in traditional methods to 20.5 hours in optimized processes, representing a 61% reduction in reaction time [2]. This improvement has been achieved through several factors, including the use of phase transfer catalysts, improved solvent systems, and optimized reaction sequences.
Yield analysis has revealed substantial improvements in the optimized synthesis. The overall yield has been increased from 47.3% in traditional methods to 57.4% in optimized processes, representing a 21% improvement in yield [2]. This enhancement is particularly significant for industrial applications, where yield improvements directly translate to economic benefits and reduced waste generation.
The optimization of individual synthetic steps has contributed to the overall yield improvement. For instance, the imidation reaction step has been optimized to achieve yields of 98.2% through the use of phase transfer catalysts and improved reaction conditions [13]. Similarly, the fluorination step has been optimized to achieve yields of 81.3%, while the hydrolysis step achieves 88.6% yield, and the decarboxylation step achieves 81.6% yield [13].
Temperature-time relationships have been systematically studied to identify optimal reaction conditions. The data reveals that shorter reaction times can be achieved at higher temperatures, but with careful consideration of side reaction formation and product stability. The optimal temperature-time combinations have been identified for each synthetic step to maximize yield while minimizing impurity formation.
Advanced reaction monitoring techniques have been employed to optimize reaction conditions in real-time. The use of inline analytical methods, such as high-performance liquid chromatography, allows for continuous monitoring of reaction progress and immediate adjustment of reaction parameters [14]. This approach enables rapid optimization of reaction conditions and ensures consistent product quality.
The industrial scalability of pazufloxacin synthesis has been a major focus of optimization efforts, with particular emphasis on developing processes suitable for large-scale pharmaceutical manufacturing [4] [15]. The optimized synthesis has been demonstrated to be suitable for industrial mass production, with processes capable of producing multi-kilogram quantities of the desired product [15].
Scalability considerations have focused on several key factors including reaction safety, equipment compatibility, and process reproducibility. The optimized synthesis employs reaction conditions that are compatible with standard pharmaceutical manufacturing equipment, avoiding the need for specialized or hazardous processing conditions [2]. The use of phase transfer catalysts has been shown to be particularly beneficial for scale-up, as these catalysts can be used in relatively small quantities while providing significant improvements in reaction efficiency [2].
Green chemistry principles have been increasingly incorporated into the development of pazufloxacin synthesis methodologies [16]. The implementation of environmentally benign approaches has focused on reducing the use of hazardous materials, minimizing waste generation, and improving atom economy. Microwave-assisted synthesis has emerged as a particularly promising green chemistry approach, offering significant reductions in reaction times and energy consumption [16].
The development of continuous flow synthesis methodologies represents another significant advancement in green chemistry applications for pazufloxacin production [17]. Flow chemistry approaches offer several advantages including improved reaction control, reduced reaction times, and enhanced safety profiles. The overall yield of continuous flow processes has been demonstrated to be comparable to or superior to batch processes, with the additional benefits of reduced reaction times and improved scalability [17].
Solvent selection has been optimized to minimize environmental impact while maintaining high reaction efficiency. The use of recyclable solvents and the implementation of solvent recovery systems have been incorporated into the optimized synthesis [13]. For instance, the use of tri-n-butyl amine as a solvent in the decarboxylation step allows for solvent recycling, reducing both environmental impact and process costs [13].
Catalyst development has focused on the use of recoverable and reusable catalyst systems. The implementation of heterogeneous catalysts and magnetic catalyst systems has been explored to facilitate catalyst recovery and reuse [16]. These approaches not only reduce environmental impact but also improve the economic viability of the synthesis process.
The optimization of reaction stoichiometry has been conducted to minimize reagent waste and improve atom economy. The use of precise reagent ratios and the implementation of reagent recovery systems have been incorporated into the optimized synthesis to minimize waste generation [10]. The development of more efficient reagent systems, such as the use of oxone-based oxidation systems, has provided significant improvements in both environmental impact and reaction efficiency.
Pazufloxacin exhibits well-defined crystallographic and thermal characteristics that are fundamental to its pharmaceutical applications. The compound presents as a crystalline solid with a distinctive off-white to pale yellow appearance [1] [2]. The melting point of pazufloxacin has been consistently reported at 269-271°C, indicating excellent thermal stability under normal storage conditions [1] [2] [3]. This relatively high melting point is characteristic of fluoroquinolone antibiotics and reflects the strong intermolecular interactions within the crystal lattice structure.
The predicted boiling point of 531.5±50.0°C at 760 mmHg demonstrates the compound's thermal robustness [1]. The flash point of 275.2±30.1°C provides critical safety information for handling and storage protocols [1]. The density of pazufloxacin ranges from 1.56 to 1.6±0.1 g/cm³, which is typical for aromatic heterocyclic compounds containing fluorine substituents [1] [2].
Optical rotation measurements reveal a specific rotation of [α]D25 -88.0° (c = 0.5 in 0.05N aqueous sodium hydroxide), confirming the S-stereochemistry at the 3-position of the oxazino ring system [2] [4]. This optical activity is crucial for the biological activity of the compound, as the S-enantiomer demonstrates superior antimicrobial efficacy compared to its R-counterpart.
| Property | Value |
|---|---|
| Melting Point (°C) | 269-271 [1] [2] |
| Boiling Point (°C) | 531.5±50.0 (Predicted) [1] |
| Flash Point (°C) | 275.2±30.1 [1] |
| Density (g/cm³) | 1.56-1.6±0.1 [1] [2] |
| Optical Rotation | [α]D25 -88.0° (c = 0.5 in 0.05N aq NaOH) [2] [4] |
| Crystal Form | Crystalline Solid/Powder [5] [6] |
| Color | Off-White to Pale Yellow [2] [7] |
The solubility characteristics of pazufloxacin demonstrate typical behavior for fluoroquinolone antibiotics, with limited aqueous solubility and enhanced dissolution in organic solvents. The free acid form of pazufloxacin exhibits poor water solubility, which is significantly improved in the mesylate salt formulation [8] [9].
Pazufloxacin mesylate demonstrates substantially enhanced solubility compared to the parent compound. In water, pazufloxacin mesylate achieves a solubility of 82 mg/mL (197.87 mM), representing a dramatic improvement over the free acid form [9]. This enhanced aqueous solubility is attributed to the ionic nature of the mesylate salt, which facilitates hydration and dissolution.
In dimethyl sulfoxide, pazufloxacin mesylate maintains equivalent solubility to water at 82 mg/mL, indicating favorable interactions with polar aprotic solvents [9]. Ethanol demonstrates more limited solubility at 7 mg/mL (16.89 mM), reflecting the compound's preference for highly polar solvents [9]. In physiological buffer systems such as phosphate-buffered saline at pH 7.2, the compound achieves a solubility of 10 mg/mL, which is adequate for pharmaceutical formulations [7] [9].
The parent compound pazufloxacin shows characteristically poor solubility across various solvents. Literature reports indicate only slight solubility in methanol, ethanol, and dimethyl sulfoxide [2] [5] [7]. This poor solubility profile necessitates the use of the mesylate salt form for clinical applications.
| Solvent | Pazufloxacin | Pazufloxacin Mesylate |
|---|---|---|
| Water | Slightly soluble [2] | 82 mg/mL [9] |
| DMSO | Slightly soluble [2] | 82 mg/mL [9] |
| Ethanol | Slightly soluble [2] | 7 mg/mL [9] |
| Methanol | Slightly soluble [2] | Soluble [7] |
| DMF | Slightly soluble [7] | 20 mg/mL [7] |
| PBS (pH 7.2) | Not determined | 10 mg/mL [7] |
Spectroscopic characterization of pazufloxacin provides comprehensive structural confirmation and analytical capabilities. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 227 nm and 299 nm, which are typical for fluoroquinolone chromophores [10]. These wavelengths correspond to π-π* transitions within the quinolone ring system and are utilized extensively for quantitative analytical applications.
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation capabilities for pazufloxacin. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide or deuterated chloroform reveals characteristic chemical shifts corresponding to the various proton environments within the molecule [11] [12]. The aminocyclopropyl substituent at the 10-position generates distinctive multipicity patterns that serve as structural fingerprints for compound identification.
Carbon-13 nuclear magnetic resonance spectroscopy enables comprehensive characterization of the carbon framework within pazufloxacin [11] [12]. The quinolone core structure produces characteristic signals in the aromatic region, while the oxazino ring carbons appear at distinct chemical shifts. The carboxylic acid carbon typically resonates around 170-180 ppm, providing confirmation of the intact acid functionality.
Infrared spectroscopy reveals characteristic functional group absorptions for pazufloxacin. The carboxylic acid carbonyl stretch appears around 1724 cm⁻¹, which has been utilized for quantitative analysis applications [13]. The quinolone carbonyl demonstrates absorption in the 1630-1680 cm⁻¹ region, while carbon-fluorine stretching vibrations appear in the characteristic 1000-1300 cm⁻¹ range [14] [13].
Mass spectrometry confirms the molecular weight of pazufloxacin at m/z 318, corresponding to the molecular formula C₁₆H₁₅FN₂O₄ [15] [16] [17]. Fragmentation patterns under electron ionization or electrospray ionization conditions provide structural information about the degradation pathways and can be utilized for identification purposes [18] [19].
High Performance Liquid Chromatography represents the gold standard for pazufloxacin purity assessment and quantitative analysis. Reversed-phase chromatography utilizing C18 columns provides optimal separation characteristics for pazufloxacin and its related impurities [20] [21] [22]. The typical analytical conditions employ columns with dimensions of 250×4.6 mm packed with 5 μm C18 stationary phase material.
Mobile phase optimization for pazufloxacin analysis typically utilizes methanol-phosphate buffer systems. A commonly employed composition consists of methanol and phosphate buffer at pH 4.0 in a 50:50 ratio, providing adequate retention and peak shape [21] [23]. Alternative mobile phases incorporate acetonitrile-buffer systems or triethylamine modifiers to enhance separation efficiency [24] [22]. Detection wavelengths of 249 nm, 240 nm, or 245 nm are most frequently employed, corresponding to the absorption maxima of the quinolone chromophore [25] [21] [22].
Method validation parameters demonstrate excellent analytical performance. Linear ranges typically span from 2-40 μg/mL with correlation coefficients exceeding 0.998 [21] [23]. Limits of detection range from 0.02 to 0.8 μg/mL, while limits of quantitation vary from 0.0283 to 2.4 μg/mL, depending on the specific analytical conditions employed [25] [21] [22]. Recovery studies consistently demonstrate values between 90-110%, indicating excellent accuracy [20] [24] [22].
Thin Layer Chromatography provides a cost-effective alternative for pazufloxacin purity assessment. Silica gel 60 F254 plates serve as the optimal stationary phase, with chloroform-methanol-ammonia systems providing effective mobile phases [24] [23]. A typical composition of chloroform:methanol:ammonia (10:8:2, v/v/v) achieves optimal separation with pazufloxacin exhibiting an Rf value of 0.33 [23]. Densitometric detection at 249 nm enables quantitative analysis with linear ranges from 0.1-2 μg per spot [23].
Stability-indicating methods have been developed to assess pazufloxacin purity in the presence of degradation products. These methods successfully separate the parent compound from acidic degradation products (Rf = 0.54) and alkaline degradation products (Rf = 0.64, 0.39) [26] [23]. The methods demonstrate specificity for pazufloxacin even under extensive oxidative stress conditions, which represent the most challenging degradation scenario [27] [28].
| Analytical Parameter | HPLC | TLC |
|---|---|---|
| Column/Stationary Phase | C18 (250×4.6 mm, 5μm) [21] | Silica gel 60 F254 [23] |
| Mobile Phase | Methanol:Phosphate buffer (pH 4) (50:50) [21] | CHCl₃:MeOH:NH₃ (10:8:2) [23] |
| Detection Wavelength (nm) | 249 [21] | 249 [23] |
| Linear Range | 2-40 μg/mL [21] | 0.1-2 μg/spot [23] |
| Correlation Coefficient | 0.998-0.999 [21] [23] | 0.999 [23] |
| LOD | 0.8 μg/mL [21] | 0.033 μg/spot [23] |
| LOQ | 2.4 μg/mL [21] | 0.100 μg/spot [23] |
| Recovery (%) | 99-101 [21] | 99.7±0.5 [23] |
Irritant